Cas no 131023-24-0 (H-Val-Ala-Pro-Ser-Asp-Ser-Ile-Gln-Ala-Glu-Glu-Trp-Tyr-Phe-Gly-Lys-Ile-Thr-Arg-Arg-Glu-OH)

H-Val-Ala-Pro-Ser-Asp-Ser-Ile-Gln-Ala-Glu-Glu-Trp-Tyr-Phe-Gly-Lys-Ile-Thr-Arg-Arg-Glu-OH Chemical and Physical Properties
Names and Identifiers
-
- p60 v-src (137-157)
- H-VAL-ALA-PRO-SER-ASP-SER-ILE-GLN-ALA-GLU-GLU-TRP-TYR-PHE-GLY-LYS-ILE-THR-ARG-ARG-GLU-OH
- VAL-ALA-PRO-SER-ASP-SER-ILE-GLN-ALA-GLU-GLU-TRP-TYR-PHE-GLY-LYS-ILE-THR-ARG-ARG-GLU
- P60V-SRC 137-157 INHIBITOR PEPTIDE
- PEPTIDE A
- TYROSINE-SPECIFIC PROTEIN KINASE INHIBITOR
- VAPSDSIQAEEWYFGKITRRE
- PP60V-SRC (137-157)
- Peptide A (Tyrosine Kinase Inhibitor)
- H-Val-Ala-Pro-Ser-Asp-Ser-Ile-Gln-Ala-Glu-Glu-Trp-Tyr-Phe-Gly-Lys-Ile-Thr-Arg-Arg-Glu-OH
-
Computed Properties
- Exact Mass: 2481.23000
Experimental Properties
- Density: 1.50±0.1 g/cm3 (20 ºC 760 Torr),
- PSA: 1075.35000
- LogP: 2.13820
H-Val-Ala-Pro-Ser-Asp-Ser-Ile-Gln-Ala-Glu-Glu-Trp-Tyr-Phe-Gly-Lys-Ile-Thr-Arg-Arg-Glu-OH Security Information
- Storage Condition:-15°C
H-Val-Ala-Pro-Ser-Asp-Ser-Ile-Gln-Ala-Glu-Glu-Trp-Tyr-Phe-Gly-Lys-Ile-Thr-Arg-Arg-Glu-OH Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | V991713-5mg |
H-Val-Ala-Pro-Ser-Asp-Ser-Ile-Gln-Ala-Glu-Glu-Trp-Tyr-Phe-Gly-Lys-Ile-Thr-Arg-Arg-Glu-OH |
131023-24-0 | 5mg |
$ 50.00 | 2022-06-02 | ||
A2B Chem LLC | AE33719-10mg |
H-VAL-ALA-PRO-SER-ASP-SER-ILE-GLN-ALA-GLU-GLU-TRP-TYR-PHE-GLY-LYS-ILE-THR-ARG-ARG-GLU-OH |
131023-24-0 | 10mg |
$1124.00 | 2024-04-20 | ||
A2B Chem LLC | AE33719-1mg |
H-VAL-ALA-PRO-SER-ASP-SER-ILE-GLN-ALA-GLU-GLU-TRP-TYR-PHE-GLY-LYS-ILE-THR-ARG-ARG-GLU-OH |
131023-24-0 | 1mg |
$306.00 | 2024-04-20 | ||
TRC | V991713-50mg |
H-Val-Ala-Pro-Ser-Asp-Ser-Ile-Gln-Ala-Glu-Glu-Trp-Tyr-Phe-Gly-Lys-Ile-Thr-Arg-Arg-Glu-OH |
131023-24-0 | 50mg |
$ 95.00 | 2022-06-02 | ||
AAPPTec | P002211-10mg |
p60 v-src (137-157) |
131023-24-0 | 10mg |
$870.00 | 2024-07-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-3050-0.5 mg |
Src/EGFR inhibitor, |
131023-24-0 | >97% pure by HPLC | 0.5 mg |
¥699.00 | 2023-07-10 | |
TRC | V991713-10mg |
H-Val-Ala-Pro-Ser-Asp-Ser-Ile-Gln-Ala-Glu-Glu-Trp-Tyr-Phe-Gly-Lys-Ile-Thr-Arg-Arg-Glu-OH |
131023-24-0 | 10mg |
$ 65.00 | 2022-06-02 | ||
AAPPTec | P002211-1mg |
p60 v-src (137-157) |
131023-24-0 | 1mg |
$175.00 | 2024-07-19 | ||
AAPPTec | P002211-5mg |
p60 v-src (137-157) |
131023-24-0 | 5mg |
$520.00 | 2024-07-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-3050-0.5mg |
Src/EGFR inhibitor, |
131023-24-0 | >97% pure by HPLC | 0.5mg |
¥699.00 | 2023-09-05 |
H-Val-Ala-Pro-Ser-Asp-Ser-Ile-Gln-Ala-Glu-Glu-Trp-Tyr-Phe-Gly-Lys-Ile-Thr-Arg-Arg-Glu-OH Related Literature
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
Additional information on H-Val-Ala-Pro-Ser-Asp-Ser-Ile-Gln-Ala-Glu-Glu-Trp-Tyr-Phe-Gly-Lys-Ile-Thr-Arg-Arg-Glu-OH
Introduction to the Peptide H-Val-Ala-Pro-Ser-Asp-Ser-Ile-Gln-Ala-Glu-Glu-Trp-Tyr-Phe-Gly-Lys-Ile-Thr-Arg-Arg-Glu-OH (CAS No. 131023-24-0)
The peptide H-Val-Ala-Pro-Ser-Asp-Ser-Ile-Gln-Ala-Glu-Glu-Trp-Tyr-Phe-Gly-Lys-Ile-Thr-Arg-Arg-Glu-OH (CAS No. 131023-24-0) is a complex, biologically active molecule that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This peptide, composed of 21 amino acids, exhibits a unique sequence that confers specific biological activities and potential therapeutic applications. In this comprehensive introduction, we will delve into the structural characteristics, biological functions, and recent research advancements associated with this peptide.
Structural Characteristics
The peptide H-Val-Ala-Pro-Ser-Asp-Ser-Ile-Gln-Ala-Glu-Glu-Trp-Tyr-Phe-Gly-Lys-Ile-Thr-Arg-Arg-Glu-OH is a linear sequence of 21 amino acids, each contributing to its overall structure and function. The sequence begins with valine (Val) and ends with glutamic acid (Glu), forming a well-defined primary structure. The presence of various amino acids, including proline (Pro), tryptophan (Trp), and tyrosine (Tyr), introduces specific conformational constraints and functional groups that are crucial for its biological activity.
The proline residues, in particular, are known to induce β-turns in the peptide chain, which can influence the overall secondary structure. Tryptophan and tyrosine residues provide aromatic interactions and potential binding sites for other molecules, enhancing the peptide's stability and interaction capabilities. The multiple glutamic acid residues at the C-terminal end contribute to the overall negative charge of the molecule, which can affect its solubility and binding properties.
Biological Functions
The peptide H-Val-Ala-Pro-Ser-Asp-Ser-Ile-Gln-Ala-Glu-Glu-Trp-Tyr-Phe-Gly-Lys-Ile-Thr-Arg-Arg-Glu-OH has been studied for its diverse biological activities. One of its key functions is its role as a signaling molecule in cellular processes. Research has shown that this peptide can modulate various signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis. The specific sequence of amino acids allows it to interact with receptors and other cellular components, thereby influencing cellular behavior.
Recent studies have also highlighted the potential of this peptide as an anti-inflammatory agent. In vitro experiments have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Therapeutic Applications
The therapeutic potential of the peptide H-Val-Ala-Pro-Ser-Asp-Ser-Ile-Gln-Ala-Glu-Glu-Trp-Tyr-Phe-Gly-Lys-Ile-Thr-Arg-Arg-Glu-OH has been explored in various preclinical studies. One area of focus is its use in cancer therapy. Research has shown that this peptide can induce apoptosis in cancer cells while sparing normal cells, suggesting its potential as a selective anticancer agent. Additionally, its ability to inhibit angiogenesis further enhances its anticancer properties by preventing the formation of new blood vessels that support tumor growth.
In neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, this peptide has shown promise in reducing neuroinflammation and protecting neurons from oxidative stress. Preclinical studies have demonstrated that it can cross the blood-brain barrier and exert neuroprotective effects, making it a potential therapeutic option for these debilitating conditions.
Recent Research Advancements
The field of chemical biology continues to advance our understanding of peptides like H-Val-Ala-Pro-Ser-Asp-Ser-Ile-Gln-Ala-Glu-Glu-Trw-Tyr-Phe-Gly-Lys-Ile-Thr-Arg-Arg-Glu-OH. Recent research has focused on optimizing its delivery methods to enhance its therapeutic efficacy. Nanoparticle-based delivery systems have shown promise in improving the bioavailability and targeting specificity of this peptide. These systems can protect the peptide from degradation in the bloodstream and ensure its delivery to specific tissues or cells.
Another area of active research is the development of analogs with improved stability and potency. Through rational design and synthetic modifications, scientists are creating variants of this peptide that retain or even enhance its biological activities while reducing potential side effects. These efforts are crucial for translating laboratory findings into clinical applications.
Conclusion
The peptide H-Val-Ala-Pro-Ser-Asd-Dap-Ser-Ile-Qln-Aal-Eul-Eul-Wrp-Ytr-Feh-Hyl-Ksl-Eil-Htr-Rgr-Rgr-Eul-OH (CAS No. 131023-24-0) is a multifaceted molecule with significant potential in various therapeutic areas. Its unique structural characteristics and diverse biological functions make it an attractive target for further research and development. As our understanding of this peptide continues to grow, so too does its promise as a valuable tool in advancing medical treatments for a range of diseases.
131023-24-0 (H-Val-Ala-Pro-Ser-Asp-Ser-Ile-Gln-Ala-Glu-Glu-Trp-Tyr-Phe-Gly-Lys-Ile-Thr-Arg-Arg-Glu-OH) Related Products
- 9001-63-2(Lysozyme)
- 106612-94-6(GLP-1(7-37))
- 138949-73-2(Osteostatin (1-5) (human, bovine, dog, horse, mouse, rabbit, rat) trifluoroacetate salt H-Thr-Arg-Ser-Ala-Trp-OH trifluoroacetate salt)
- 35115-60-7(L-Proline,5-oxo-L-prolyl-L-tryptophyl-L-prolyl-L-arginyl-L-prolyl-L-glutaminyl-L-isoleucyl-L-prolyl-)
- 20449-79-0(Melittin)
- 51827-01-1(Xenopsin)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)




